molecular formula C13H20ClNO2 B2690396 tert-butyl (3S)-3-amino-3-phenylpropanoate hydrochloride CAS No. 422550-65-0

tert-butyl (3S)-3-amino-3-phenylpropanoate hydrochloride

Cat. No.: B2690396
CAS No.: 422550-65-0
M. Wt: 257.76
InChI Key: CKVZVVCNNMPNAZ-MERQFXBCSA-N
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Description

Tert-butyl (3S)-3-amino-3-phenylpropanoate hydrochloride is a chemical compound that features a tert-butyl ester group, an amino group, and a phenyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-amino-3-phenylpropanoate hydrochloride typically involves the esterification of (3S)-3-amino-3-phenylpropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride diethyl etherate . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-amino-3-phenylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include tert-butyl (3S)-3-nitroso-3-phenylpropanoate, tert-butyl (3S)-3-hydroxy-3-phenylpropanoate, and various amide derivatives.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl group can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S)-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group instead of an amino group.

    Tert-butyl (3S)-3-nitroso-3-phenylpropanoate: Similar structure but with a nitroso group instead of an amino group.

    Tert-butyl (3S)-3-amino-3-(4-methylphenyl)propanoate: Similar structure but with a methyl-substituted phenyl group.

Uniqueness

Tert-butyl (3S)-3-amino-3-phenylpropanoate hydrochloride is unique due to the presence of both an amino group and a phenyl group, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-phenylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVZVVCNNMPNAZ-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422550-65-0
Record name tert-butyl (3S)-3-amino-3-phenylpropanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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